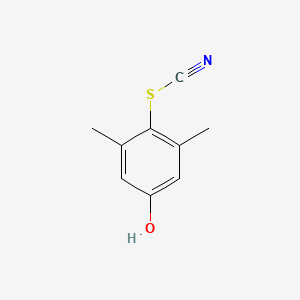

4-Hydroxy-2,6-dimethylphenyl thiocyanate

Description

The thiocyanate (-SCN) functional group at the para position distinguishes it from structurally related compounds. While direct data on this compound are absent in the provided evidence, its properties can be inferred from analogs such as (4-amino-3,5-dimethylphenyl) thiocyanate (CAS 14031-02-8, C₉H₁₀N₂S) .

Structure

3D Structure

Properties

CAS No. |

6074-30-2 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(4-hydroxy-2,6-dimethylphenyl) thiocyanate |

InChI |

InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)12-5-10/h3-4,11H,1-2H3 |

InChI Key |

QRELYANLFSVTPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1SC#N)C)O |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes: The synthesis of 4-Hydroxy-2,6-dimethylphenyl thiocyanate involves reacting a phenyl amine compound with two hydroxyl groups (4-hydroxy-2,6-dimethylphenol) with diethyl oxalate (oxalic acid diethyl ester). The reaction proceeds under anhydrous conditions in an appropriate solvent, often with the aid of heat or a catalyst .

b. Industrial Production: Unfortunately, detailed industrial production methods for this compound are not widely available. it is occasionally provided to early discovery researchers as part of a collection of rare and unique chemicals by suppliers like Sigma-Aldrich .

Chemical Reactions Analysis

4-Hydroxy-2,6-dimethylphenyl thiocyanate can participate in various chemical reactions:

Oxidation: It may undergo oxidation reactions.

Substitution: Substitution reactions can occur at the phenolic hydroxyl group.

Common Reagents: Reagents like oxidizing agents, nucleophiles, and bases are commonly used.

Major Products: The major products depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiocyanate moieties may exhibit anticancer activities. For instance, studies have shown that platinum(IV) complexes with axial thiocyanate ligands demonstrate significant cytotoxic effects against various cancer cell lines, including colon (HCT116), liver (HepG2), and breast (MCF-7) cancer cells. These complexes induce apoptosis and necrosis, highlighting the potential of thiocyanate-containing compounds in cancer therapy .

Antimicrobial Activity

Thiocyanate has been recognized for its role in host defense mechanisms, particularly as a microbicidal agent. It is involved in the lactoperoxidase system, which generates hypothiocyanous acid from thiocyanate and hydrogen peroxide. This reaction produces a potent antimicrobial compound that effectively inhibits the growth of various pathogens, including bacteria and viruses . The presence of 4-hydroxy-2,6-dimethylphenyl thiocyanate may enhance these antimicrobial properties due to its structural characteristics.

Oxidation Reactions

The compound has been evaluated for its catalytic efficiency in oxidation reactions. Thiocyanate ligands in metal complexes have shown improved catalytic activity in the oxidation of alcohols when used alongside oxidants like hydrogen peroxide. This suggests that this compound could serve as an effective catalyst in organic synthesis .

Antioxidant Properties

Thiocyanate's antioxidant capabilities are notable as well. It can scavenge reactive oxygen species and protect cellular components from oxidative damage. This property is particularly relevant in the context of lung diseases where oxidative stress plays a critical role . The incorporation of this compound into therapeutic formulations could enhance antioxidant defenses.

Clinical Studies on Hypertension

Historically, thiocyanate has been investigated for its antihypertensive effects. Early studies reported variable outcomes regarding its efficacy in lowering blood pressure; however, it was noted that sustained plasma levels between 1400 and 2000 μM were associated with significant reductions in systolic and diastolic pressures . This historical context underscores the potential for revisiting thiocyanate as a therapeutic agent in hypertension management.

Thiocyanate in Lung Disease Models

Recent studies emphasize the role of thiocyanate in improving host defense mechanisms against lung infections. The ability of thiocyanate to modulate inflammatory responses and enhance microbial clearance presents it as a promising candidate for treating conditions such as cystic fibrosis and chronic obstructive pulmonary disease .

Data Tables

Mechanism of Action

The exact mechanism by which 4-Hydroxy-2,6-dimethylphenyl thiocyanate exerts its effects is not fully elucidated. Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Amino-3,5-dimethylphenyl) Thiocyanate

- Structural Differences: Replaces the hydroxyl group with an amino (-NH₂) group at the 4-position.

- Properties: Higher basicity due to the amino group (pKa ~5 for aromatic amines vs. ~10 for phenols). Reduced acidity compared to the hydroxyl analog (phenolic OH pKa ~10 vs. NH₂ pKa ~5). Enhanced nucleophilicity at the amino group, enabling reactions like diazotization or acylation .

- Applications : Used in synthesis of heterocyclic compounds (e.g., thiadiazoles) via cyclization reactions .

Naltrindole 5'-Isothiocyanate (5'-NTII)

- Structural Differences : A delta-opioid receptor antagonist with an isothiocyanate (-NCS) group attached to a complex indole framework .

- Pharmacological Activity :

- Reactivity : The isothiocyanate group forms covalent bonds with nucleophilic residues (e.g., cysteine), enhancing receptor antagonism .

Thiadiazole and Thiazolidinone Derivatives

- Synthetic Pathways: Thiocyanate groups participate in cycloaddition reactions with hydrazonoyl halides to form thiadiazoles (e.g., compounds 7d–7j in ).

- Key Differences :

- This compound’s hydroxyl group may direct electrophilic substitution (e.g., nitration) to specific ring positions, unlike nitro- or acetyl-substituted analogs .

- Higher thermal stability in nitro-substituted derivatives (e.g., 7d, mp 325–326°C) compared to hydroxyl analogs due to stronger intermolecular interactions .

Pharmacological and Functional Comparisons

However, the absence of a rigid indole scaffold likely limits its receptor affinity. Delta antagonists (e.g., naltrindole) suppress morphine tolerance by blocking receptor adaptations, but hydroxyl-substituted thiocyanates may lack this specificity .

Data Tables

Table 1. Structural and Physical Comparison of Thiocyanate Derivatives

*Inferred properties based on structural analogs.

Biological Activity

4-Hydroxy-2,6-dimethylphenyl thiocyanate is an organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight : 166.25 g/mol

CAS Number : 6074-30-2

The biological activity of this compound can be attributed to its interaction with various molecular targets. The hydroxyl group allows for hydrogen bonding, while the thiocyanate group may participate in nucleophilic reactions.

Target Interactions

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.

- Receptor Modulation : Similar compounds have shown the ability to modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

In a model of acute inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 4-Hydroxy-3-methoxyphenyl thiocyanate | Moderate anticancer activity | Contains methoxy group |

| 4-Hydroxy-3-methylphenyl thiocyanate | Antioxidant properties | Methyl substitution on phenyl ring |

| 4-Hydroxy-3,5-dimethylphenyl thiocyanate | Enhanced anti-inflammatory effects | Additional methyl group |

Q & A

Basic: What are the most reliable synthetic routes for 4-Hydroxy-2,6-dimethylphenyl thiocyanate, and how do reaction conditions influence yield?

Answer:

A common method involves reacting 4-hydroxy-2,6-dimethylphenol with thiocyanogen (SCN)₂ or via nucleophilic substitution using potassium thiocyanate (KSCN) in the presence of an activating agent like HCl or H₂SO₄. Solvent choice (e.g., DMF, acetone) and temperature control (50–80°C) significantly affect yield. For example, highlights the use of DMF and KOH in analogous thiocyanate syntheses, where polar aprotic solvents enhance nucleophilicity of SCN⁻. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product from byproducts like disulfides .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- FT-IR spectroscopy : To identify the SCN stretching frequency (~2050–2150 cm⁻¹) and differentiate between thiocyanate (M-SCN) and isothiocyanate (NCS) bonding modes (see for methodology) .

- ¹H/¹³C NMR : Assign aromatic protons (e.g., singlet for equivalent 2,6-dimethyl groups) and hydroxyl proton (broad peak at ~5 ppm in DMSO-d₆).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 195.05 (C₉H₉NOS requires 195.05).

- Elemental analysis : Validate C, H, N, S percentages (±0.3% deviation).

Purity should exceed 95% for research-grade material, as per reagent standards in .

Advanced: How can contradictory FT-IR data for thiocyanate bonding modes be resolved in coordination complexes of this compound?

Answer:

Ambiguities arise when SCN acts as an ambidentate ligand (M-NCS vs. M-SCN). proposes a quantitative approach: compare experimental C≡N and C-S stretching frequencies with reference data. For example, M-SCN typically shows ν(C≡N) at 2060–2100 cm⁻¹ and ν(C-S) at 700–750 cm⁻¹, while M-NCS exhibits lower ν(C≡N) (2020–2060 cm⁻¹). Statistical analysis (e.g., Euclidean distance calculations) between unknown and reference compounds can resolve ambiguities .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Answer:

The hydroxyl and methyl groups influence reactivity:

- The hydroxyl group activates the aromatic ring via electron donation (resonance), directing electrophiles to the para position.

- Steric hindrance from 2,6-dimethyl groups may limit accessibility, favoring reactions with small nucleophiles (e.g., amines, thiols).

’s synthesis of thiazolidinone derivatives via arylisothiocyanate reactions provides a model for SNAr pathways, where KOH in DMF deprotonates the hydroxyl group, enhancing nucleophilic attack at the thiocyanate carbon .

Advanced: How do solvent polarity and pH affect the stability of this compound in aqueous systems?

Answer:

- Polar solvents : Accelerate hydrolysis of the thiocyanate group to sulfonic acid derivatives. Stability studies in acetonitrile/water mixtures (e.g., 70:30 v/v) show slower degradation compared to pure water.

- pH dependence : Acidic conditions (pH < 3) protonate the hydroxyl group, reducing resonance stabilization and increasing hydrolysis rates. At pH > 8, hydroxide ions attack the thiocyanate carbon, forming sulfides.

Long-term storage recommendations ( ) advise anhydrous conditions at −20°C in amber vials to prevent photodegradation .

Advanced: What strategies mitigate discrepancies between theoretical and experimental melting points for this compound?

Answer:

Discrepancies often stem from:

- Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. hexane) may yield distinct crystal forms.

- Impurity profiles : Trace disulfides or unreacted phenol (detected via HPLC, ) can depress melting points.

- Measurement variability : Use differential scanning calorimetry (DSC) with standardized heating rates (e.g., 10°C/min) for accuracy. reports mp ranges (e.g., 158–163°C for related compounds), emphasizing the need for repeated trials .

Advanced: How can computational chemistry (DFT) predict the regioselectivity of electrophilic attacks on this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electron-rich sites. For this compound:

- The hydroxyl group’s lone pairs create a negative potential at the para position, favoring electrophilic substitution.

- Methyl groups induce steric hindrance, reducing reactivity at ortho positions.

Comparisons with experimental data (e.g., bromination or nitration products) validate computational models, as seen in ’s studies on furanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.